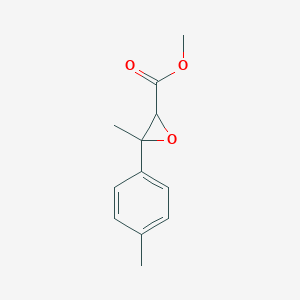
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a methyl group and a 4-methylphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Epoxidation of Alkenes: One common method for synthesizing methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the epoxidation of alkenes.
Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as halohydrins, in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. These methods may utilize catalysts to enhance reaction rates and selectivity, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.
Substitution: The epoxide ring in this compound is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, ammonia
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Alcohols
Substitution: Diols, amines
Aplicaciones Científicas De Investigación
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new carbon-oxygen or carbon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: Similar structure but lacks the additional methyl group on the oxirane ring.
2-Methyl-3-phenyl-oxirane: Another epoxide with a similar structure but different substitution pattern.
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is unique due to the presence of both a methyl group and a 4-methylphenyl group on the oxirane ring. This specific substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .
Propiedades
Número CAS |
63478-69-3 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
Clave InChI |
ADQSGWWTCUWLGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
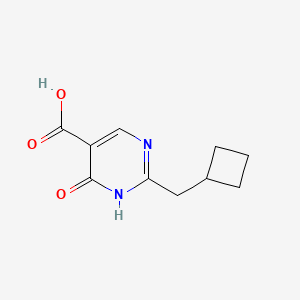
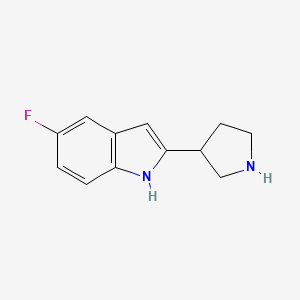
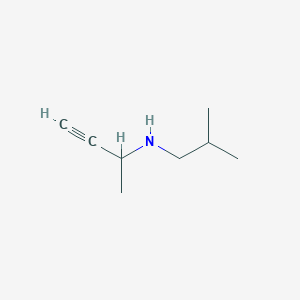
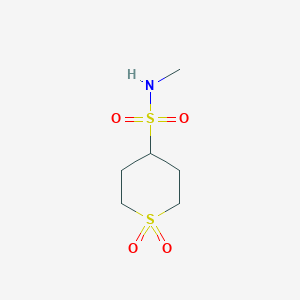


![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
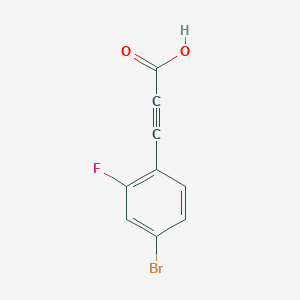
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
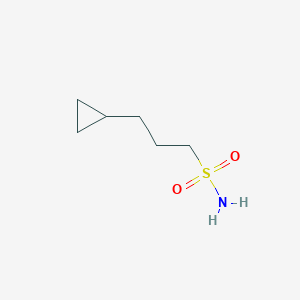
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
